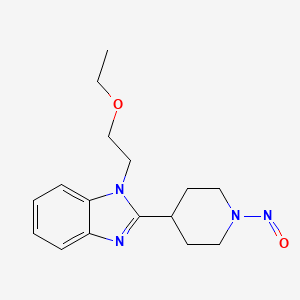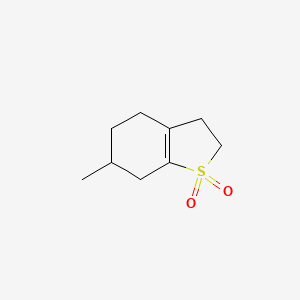
Bilastine nitroso impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilastine nitroso impurity 2 is a chemical compound that is often encountered as a byproduct in the synthesis of bilastine, a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The chemical structure of this compound is represented as 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole . This compound is of interest due to its potential toxicological properties and its relevance in pharmaceutical quality control.
Métodos De Preparación
The synthesis of bilastine nitroso impurity 2 involves several steps, typically starting from bilastine or its intermediates. One common synthetic route includes the nitrosation of a piperidine derivative under controlled conditions . The reaction conditions often involve the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to facilitate the formation of the nitroso group . Industrial production methods may vary, but they generally follow similar principles, ensuring the impurity is controlled below threshold levels as per regulatory guidelines .
Análisis De Reacciones Químicas
Bilastine nitroso impurity 2 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bilastine nitroso impurity 2 is primarily studied in the context of pharmaceutical research. Its applications include:
Quality Control: Used as a reference standard in the quality control of bilastine to ensure the impurity levels are within acceptable limits.
Toxicological Studies: Investigated for its potential toxicological effects, including mutagenicity and carcinogenicity.
Analytical Method Development: Utilized in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Mecanismo De Acción
It is believed to exert its effects by interacting with cellular components, potentially leading to DNA damage and other toxicological outcomes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Bilastine nitroso impurity 2 can be compared with other nitroso impurities and related compounds, such as:
- Bilastine nitroso impurity 1
- Bilastine nitroso impurity 3
- Bilastine N-oxide These compounds share similar structural features but differ in their specific functional groups and toxicological properties . This compound is unique due to its specific nitroso group and its relevance in the context of bilastine synthesis and quality control .
Propiedades
Fórmula molecular |
C16H22N4O2 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3 |
Clave InChI |
RUGBMCSRHLMLSU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)




![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)


![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

